N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-methylbenzenesulfonamide
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Description
The compound contains a 3,5-dimethyl-1H-pyrazol-1-yl group , which is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .
Molecular Structure Analysis
The 3,5-dimethyl-1H-pyrazol-1-yl group is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Physical And Chemical Properties Analysis
3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . Its molecular weight is 96.1304 .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. The synthesized pyrazole derivatives, including compound 13, have demonstrated potent antileishmanial activity. Compound 13 exhibited superior antipromastigote activity (IC50 = 0.018), surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Researchers attribute this efficacy to its specific binding pattern in the Lm-PTR1 enzyme pocket, making it a promising candidate for antileishmanial drug development.
Antimalarial Potential
Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. Compounds 14 and 15 from the same pyrazole series showed significant inhibition against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively. These findings highlight their potential as antimalarial agents .
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-12-11-13(2)20(18-12)17(21)16-15(9-10-24-16)19(3)25(22,23)14-7-5-4-6-8-14/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKOKOQIMDMYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-methylbenzenesulfonamide |
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